molecular formula C7H6ClNO3 B1349657 4-(Chloromethyl)-2-nitrophenol CAS No. 6694-75-3

4-(Chloromethyl)-2-nitrophenol

Cat. No. B1349657
CAS RN: 6694-75-3
M. Wt: 187.58 g/mol
InChI Key: LCYZFNFGPVNDGS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound belonging to a particular class, like an alcohol, aldehyde, ketone, carboxylic acid, etc.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product1.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used2.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction3.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, could also be included5.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties7.


Please note that the availability of this information depends on how much research has been done on the compound. For lesser-known compounds, some of this information might not be available. If you have a different compound or a more specific question about “4-(Chloromethyl)-2-nitrophenol”, feel free to ask!


properties

IUPAC Name

4-(chloromethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZFNFGPVNDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368570
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-nitrophenol

CAS RN

6694-75-3
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Warshawsky, R Kalir… - The Journal of Organic …, 1978 - ACS Publications
… XE-305 (70 g) and 42 g (220 mmol) of 4-chloromethyl-2-nitrophenol were … XE-305 (10 g) was added to 50 mL of a solution of 18.7 g (100 mmol) of 4-chloromethyl-2-nitrophenol in 50 mL …
Number of citations: 51 pubs.acs.org
A Warshawsky, R Kalir - Journal of Applied Polymer Science, 1979 - Wiley Online Library
… by method (3) with 5chloromethyl-8-hydroxyquinoline alone or with other metal-chelating ligands, we have attempted6 the alkylation of XE-305 with 4-chloromethyl-2-nitrophenol and 4-…
Number of citations: 34 onlinelibrary.wiley.com
T Müntener - 2018 - edoc.unibas.ch
This thesis focuses on the development of a new synthetic strategy towards twelve-membered tetraaza macrocycles and the synthesis of new sulfhydryl reactive linker moieties for the …
Number of citations: 1 edoc.unibas.ch
GA Boyle, HG Kruger, GEM Maguire… - … Section E: Structure …, 2008 - scripts.iucr.org
… 4-Chloromethyl-2-nitrophenol, 3.8 g (20 mmol), was dissolved in DMF (30 ml). To this was added triethylamine (3 ml) followed by 40% methylamine in H 2 O (5 ml, 58 mmol). The …
Number of citations: 13 scripts.iucr.org

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